3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol . It belongs to the family of benzaldehydes and is characterized by the presence of an iodophenoxy group and a methoxy group attached to a benzaldehyde core .
Preparation Methods
The synthesis of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-iodophenol with 3-(chloromethyl)-4-methoxybenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The iodophenoxy group can form strong interactions with these targets, leading to changes in their activity or function . The methoxy group can also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde can be compared with other similar compounds, such as:
4-Iodophenol: Lacks the methoxybenzaldehyde moiety and has different reactivity and applications.
4-Methoxybenzaldehyde: Lacks the iodophenoxy group and has different chemical properties and uses.
3-(Chloromethyl)-4-methoxybenzaldehyde: Contains a chloromethyl group instead of an iodophenoxy group, leading to different reactivity and applications.
The unique combination of the iodophenoxy and methoxybenzaldehyde groups in this compound gives it distinct chemical properties and makes it valuable for various research and industrial applications .
Biological Activity
3-[(4-Iodophenoxy)methyl]-4-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13IO3 with a molecular weight of approximately 368.17 g/mol. The compound features a methoxy group and an iodobenzene moiety, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows for oxidation and reduction reactions, which can modify its biological interactions.
Key Mechanisms:
- Oxidation : The aldehyde can be oxidized to form carboxylic acids, potentially altering its activity.
- Reduction : It can be reduced to alcohols, impacting its solubility and reactivity.
- Substitution Reactions : The iodophenoxy group can participate in nucleophilic substitutions, leading to the formation of diverse derivatives with varying biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported between 80 μg/mL to 300 μg/mL. This suggests potential applications in treating bacterial infections .
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays such as DPPH scavenging and β-carotene bleaching tests. Results indicate moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological effects of related compounds:
- Antiproliferative Effects : A study on methoxy-substituted benzimidazole derivatives demonstrated that modifications at the 4-position significantly influenced their anticancer activity, with some compounds showing selective cytotoxicity towards cancer cells without affecting normal cells .
- Antimicrobial Efficacy : Research on essential oils containing similar phenolic compounds indicated broad-spectrum antimicrobial activity, reinforcing the potential for developing new antimicrobial agents based on this structure .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of methoxybenzaldehyde derivatives have revealed that specific substitutions enhance biological activity, guiding future synthetic efforts to optimize efficacy against targeted diseases .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Properties
IUPAC Name |
3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVPZAFVHDMJLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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